molecular formula C8H12ClNO3 B1454977 Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride CAS No. 1030012-30-6

Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Cat. No.: B1454977
CAS No.: 1030012-30-6
M. Wt: 205.64 g/mol
InChI Key: QWKHQXVYHSASMP-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H11NO3·HCl It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an aminomethyl group attached to the furan ring

Mechanism of Action

Mode of Action

They have been employed as medicines in a number of distinct disease areas .

Biochemical Pathways

Furan derivatives have been known to affect a variety of biochemical pathways, but the specific pathways affected by this compound are yet to be identified .

Result of Action

As a furan derivative, it is expected to have a wide range of therapeutic advantages , but the specific molecular and cellular effects of this compound need to be further investigated.

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride typically involves the reaction of furan-2-carboxylic acid with ethyl chloroformate to form ethyl furan-2-carboxylate. This intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride to yield ethyl 5-(aminomethyl)furan-2-carboxylate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted furan derivatives.

Scientific Research Applications

Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 5-(hydroxymethyl)furan-2-carboxylate: This compound has a hydroxymethyl group instead of an aminomethyl group, leading to different chemical reactivity and biological activity.

    Methyl 5-(aminomethyl)furan-2-carboxylate: The methyl ester variant has different solubility and stability properties compared to the ethyl ester.

    Ethyl 5-(aminomethyl)thiophene-2-carboxylate: The thiophene analog has a sulfur atom in the ring, which can influence its electronic properties and reactivity.

Properties

IUPAC Name

ethyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-2-11-8(10)7-4-3-6(5-9)12-7;/h3-4H,2,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKHQXVYHSASMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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